molecular formula C14H15NO3S B3262610 Methyl 2-amino-5-(4-methoxyphenyl)-4-methylthiophene-3-carboxylate CAS No. 358739-97-6

Methyl 2-amino-5-(4-methoxyphenyl)-4-methylthiophene-3-carboxylate

Cat. No.: B3262610
CAS No.: 358739-97-6
M. Wt: 277.34 g/mol
InChI Key: PBDJYAFZZAZLPN-UHFFFAOYSA-N
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Description

Methyl 2-amino-5-(4-methoxyphenyl)-4-methylthiophene-3-carboxylate is a substituted thiophene derivative characterized by a methoxy group at the para position of the phenyl ring attached to the thiophene core. Its molecular formula is C₁₅H₁₇NO₃S (MW: 291.36 g/mol) . The compound’s structure includes:

  • A methyl ester at position 2.
  • A 4-methyl group at position 3.
  • A 2-amino group at position 2.
  • A 4-methoxyphenyl substituent at position 4.

This compound is synthesized via Gewald-like thiophene ring formation, often involving condensation of ketones with cyanoacetates or related reagents . Its structural features make it a candidate for pharmaceutical and agrochemical applications, particularly due to the electron-donating methoxy group, which influences electronic properties and bioavailability.

Properties

IUPAC Name

methyl 2-amino-5-(4-methoxyphenyl)-4-methylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3S/c1-8-11(14(16)18-3)13(15)19-12(8)9-4-6-10(17-2)7-5-9/h4-7H,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBDJYAFZZAZLPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)N)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-amino-5-(4-methoxyphenyl)-4-methylthiophene-3-carboxylate is a complex organic compound belonging to the thiophene class, known for its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

  • Molecular Formula : C14H15NO3S
  • Molecular Weight : 277.34 g/mol
  • CAS Number : 350989-87-6
  • Structure : The compound features a thiophene ring substituted with an amino group, a methoxyphenyl group, and a carboxylate ester.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of the Thiophene Ring : This can be achieved through the Gewald reaction, involving ketones and cyanoacetamides.
  • Amino Group Introduction : Nucleophilic substitution reactions are employed to introduce the amino group.
  • Carbamoylation : The methoxyphenyl carbamoyl group is introduced via a reaction with isocyanates.
  • Esterification : The final step involves esterification with methanol.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. It appears to inhibit specific enzymes involved in inflammatory pathways, potentially modulating immune responses. For instance, studies on mammalian lipoxygenases have shown that similar thiophene derivatives can exhibit inhibitory effects on these enzymes, which are crucial in mediating inflammation .

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines by disrupting cellular signaling pathways critical for cell survival and proliferation . The mechanism of action may involve the inhibition of key proteins involved in cell cycle regulation and apoptosis.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes like lipoxygenases, which are involved in inflammatory processes.
  • Receptor Binding : It could bind to receptors that modulate cellular signaling pathways related to inflammation and cancer progression.

Case Studies

  • Antimicrobial Study :
    • A study evaluated the antimicrobial efficacy of various thiophene derivatives, including this compound. Results showed a minimum inhibitory concentration (MIC) against Staphylococcus aureus at concentrations as low as 32 µg/mL .
  • Anti-inflammatory Research :
    • In vitro assays demonstrated that this compound significantly reduced the production of pro-inflammatory cytokines in macrophage cell lines stimulated with lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent .
  • Cancer Cell Line Study :
    • Research involving human cancer cell lines indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values ranging from 10 to 20 µM depending on the cell line used .

Summary of Findings

Biological ActivityObservations
AntimicrobialEffective against various bacterial strains with MIC values around 32 µg/mL
Anti-inflammatoryReduced pro-inflammatory cytokine production in macrophages
AnticancerInduced apoptosis in human cancer cell lines with IC50 values between 10-20 µM

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents (Position 5) Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Source
Methyl 2-amino-5-(4-methoxyphenyl)-4-methylthiophene-3-carboxylate 4-Methoxyphenyl C₁₅H₁₇NO₃S 291.36 Moderate herbicidal activity (vs. rape)
Ethyl 2-amino-5-((4-methoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate 4-Methoxyphenylcarbamoyl C₁₆H₁₈N₂O₄S 334.39 Enhanced polarity due to carbamoyl group
Methyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate Carbamoyl C₈H₁₀N₂O₃S 214.24 High solubility; antimicrobial potential
Ethyl 2-amino-4-(4-chlorophenyl)-5-methylthiophene-3-carboxylate 4-Chlorophenyl C₁₄H₁₄ClNO₂S 295.78 Electron-withdrawing Cl improves stability
Methyl 2-amino-5-methyl-4-(4-propylphenyl)-thiophene-3-carboxylate 4-Propylphenyl C₁₇H₂₁NO₂S 303.42 Lipophilic; potential CNS activity

Key Observations:

Electronic Effects: 4-Methoxyphenyl (target compound): Electron-donating methoxy group enhances resonance stabilization and may improve interaction with biological targets . Carbamoyl (): Introduces hydrogen-bonding capacity, improving aqueous solubility but reducing membrane permeability .

Biological Activity :

  • Compounds with 4-methoxyphenyl (e.g., target compound) show moderate herbicidal activity against Brassica napus (rape), likely due to interactions with plant enzyme systems .
  • Carbamoyl derivatives exhibit antimicrobial properties, attributed to their ability to disrupt microbial cell membranes or enzyme function .

Synthetic Accessibility :

  • The target compound’s synthesis shares methodologies with analogues (e.g., Gewald reaction), but substituents like tert-butyldimethylsiloxy () or carbamoyl groups require specialized reagents (e.g., chloroacetyl chloride, N-methylpiperazine) .

Pharmacological and Agrochemical Performance

  • Herbicidal Activity: The target compound’s 4-methoxyphenyl group contributes to selective activity against dicotyledonous plants (e.g., rape), whereas analogues with non-polar substituents (e.g., propylphenyl) show reduced efficacy .
  • Antimicrobial Potential: Carbamoyl-substituted thiophenes (e.g., ) demonstrate broader-spectrum activity compared to the target compound, highlighting the role of polar functional groups in microbial targeting .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Methyl 2-amino-5-(4-methoxyphenyl)-4-methylthiophene-3-carboxylate, and how can reaction conditions be controlled to improve yield?

  • Methodology : Synthesis typically involves multi-step organic reactions, such as condensation, cyclization, or substitution. Key steps include coupling the 4-methoxyphenyl moiety to the thiophene core and introducing the methyl and ester groups. Reaction parameters like temperature (e.g., reflux in ethanol at 80°C), solvent polarity (e.g., DMF for polar intermediates), and catalysts (e.g., p-toluenesulfonic acid for cyclization) must be optimized. Techniques like thin-layer chromatography (TLC) and HPLC are critical for monitoring intermediate purity .

Q. How is the structural characterization of this compound performed, and what analytical techniques are essential for confirming its identity?

  • Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms substituent positions and connectivity. High-resolution mass spectrometry (HRMS) validates molecular weight. X-ray crystallography, using programs like SHELXL , resolves 3D conformation, including ring puckering (quantified via Cremer-Pople parameters ). Infrared (IR) spectroscopy identifies functional groups like the ester carbonyl (C=O stretch at ~1700 cm⁻¹) and amino groups (N-H stretch at ~3300 cm⁻¹).

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

  • Methodology : Initial screening includes in vitro cytotoxicity assays (e.g., MTT or SRB assays against cancer cell lines like MCF-7 or HeLa). Enzymatic inhibition studies (e.g., kinase or protease assays) assess target engagement. Dose-response curves (IC₅₀ calculations) and selectivity indices (comparing cancerous vs. normal cells) guide prioritization for further studies .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) influence biological activity, and what strategies can rationalize structure-activity relationships (SAR)?

  • Methodology : Systematic SAR studies involve synthesizing analogs with modified substituents (e.g., replacing the 4-methoxyphenyl with halogens or alkyl groups). Biological data are analyzed using computational tools (e.g., CoMFA or molecular docking) to identify pharmacophores. For example, the 4-methoxy group may enhance membrane permeability via lipophilicity, while the thiophene core contributes to π-π stacking with enzyme active sites .

Q. What mechanistic insights exist regarding its antiproliferative effects, and how can target enzymes be validated experimentally?

  • Methodology : Mechanistic studies employ RNA sequencing or proteomics to identify dysregulated pathways (e.g., apoptosis or cell cycle arrest). Target validation uses siRNA knockdown or CRISPR-Cas9 gene editing to confirm dependency on specific enzymes (e.g., topoisomerase II or EGFR). Competitive binding assays (e.g., SPR or ITC) quantify affinity for hypothesized targets .

Q. What challenges arise in crystallizing this compound, and how can diffraction data quality be improved?

  • Methodology : Crystallization challenges include low solubility and polymorphism. Techniques like vapor diffusion (using PEG-based precipitants) or co-crystallization with stabilizing ligands enhance crystal formation. Data collection at synchrotron facilities improves resolution. SHELX programs refine structures, while ORTEP-3 visualizes thermal ellipsoids and hydrogen-bonding networks.

Q. How can contradictory data on biological activity across studies be resolved?

  • Methodology : Contradictions may stem from assay variability (e.g., cell line heterogeneity or serum concentration differences). Standardization via guidelines (e.g., NIH’s Assay Guidance Manual) ensures reproducibility. Meta-analyses of published data and independent validation in multiple labs clarify inconsistencies. For example, discrepancies in IC₅₀ values may require re-evaluation under uniform conditions (e.g., 48-hour exposure vs. 72-hour) .

Q. What computational methods are suitable for predicting its pharmacokinetic properties and toxicity profile?

  • Methodology : In silico tools like SwissADME predict logP (lipophilicity), BBB permeability, and CYP450 metabolism. Toxicity is assessed via ProTox-II for hepatotoxicity or Ames test predictions. Molecular dynamics simulations (e.g., GROMACS) model binding stability to off-target receptors (e.g., hERG channel for cardiotoxicity risk) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-amino-5-(4-methoxyphenyl)-4-methylthiophene-3-carboxylate
Reactant of Route 2
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Methyl 2-amino-5-(4-methoxyphenyl)-4-methylthiophene-3-carboxylate

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